Myristoyl Pentapeptide-11
Description
Contextualization within Modern Peptide Science and Research
Peptides, which are short chains of amino acid residues linked by peptide bonds, are fundamental to numerous biological processes. In modern scientific research, synthetic peptides like Myristoyl Pentapeptide-11 are engineered to elicit specific biological responses. These peptides can mimic the function of naturally occurring protein fragments, acting as signaling molecules that can modulate cellular activities. cosmileeurope.eumdpi.com The study of such peptides is a significant area of research, with investigations into their mechanisms of action and potential applications.
This compound is a product of the reaction between myristic acid and Pentapeptide-11. creative-peptides.comcreative-peptides.com The development of such lipo-oligopeptides, which combine a lipid with a peptide, aims to enhance bioavailability, allowing the peptide to interact more effectively with biological systems. creative-peptides.comglooshi.comulprospector.com
Classification of this compound within Functional Peptide Families
This compound can be categorized into distinct functional peptide families based on its structure and biological role.
Characterization as a Lipo-oligopeptide
This compound is classified as a lipo-oligopeptide. creative-peptides.comulprospector.com This classification stems from its hybrid structure, which consists of two main components:
A lipid component: The "myristoyl" part of the name refers to myristic acid, a 14-carbon saturated fatty acid. cosmileeurope.euwikipedia.org This fatty acid is attached to the peptide chain. cosmileeurope.eu
An oligopeptide component: The "pentapeptide-11" part of the name indicates a peptide chain composed of five amino acids. cosmileeurope.eu
The conjugation of the myristoyl group enhances the lipophilicity of the peptide. This structural feature is designed to improve its ability to interact with the lipid-rich environments of biological membranes. wikipedia.org
Role as a Signal Peptide in Biological Systems
Functionally, this compound is considered a signal peptide. cosmileeurope.eumdpi.comgoogle.com Signal peptides are molecules that can initiate or modulate cellular processes by binding to specific receptors or interacting with cellular components. mdpi.com In the context of skin, for example, certain signal peptides can stimulate fibroblasts, leading to an increased production of extracellular matrix proteins like collagen and elastin (B1584352). mdpi.com The proposed mechanism for peptides like this compound involves signaling cells to activate endogenous repair mechanisms. cosmileeurope.eu Research has suggested that it can stimulate the production of matrix proteins, such as various types of collagen. creative-peptides.comcosmacon.de
Constituent Amino Acid Residues of this compound
This compound is composed of the amino acid residues Glutamine, Glycine, Lysine, and Methionine. creative-peptides.comcreative-peptides.com The specific sequence and arrangement of these amino acids are crucial to the peptide's structure and function.
| Amino Acid | Key Properties |
| Glutamine (Gln) | A polar, neutral amino acid. wikipedia.orgarizona.edu It is the most abundant amino acid in the human body and plays a role in protein synthesis and as a precursor for other metabolic processes. wikipedia.orgtherascience.com |
| Glycine (Gly) | The simplest amino acid, with a single hydrogen atom as its side chain. chemicalbook.comarizona.edu It is nonpolar and can fit into both hydrophilic and hydrophobic environments. chemicalbook.comwikipedia.org |
| Lysine (Lys) | A basic, positively charged amino acid at physiological pH. vedantu.comwikipedia.orgarizona.edu Its side chain contains an amino group, making it reactive and able to participate in various biological interactions. arizona.edudrugbank.com |
| Methionine (Met) | An essential, sulfur-containing amino acid with a hydrophobic side chain. chemicalbook.comarizona.educhemicalbook.com The sulfur in methionine is generally not highly reactive in enzymatic processes but is susceptible to oxidation. arizona.edu |
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Derivatization for Myristoyl Pentapeptide 11 Research
Principles of Chemical Peptide Synthesis for Myristoyl Pentapeptide-11 Production
The creation of the pentapeptide backbone of this compound, which consists of a specific sequence of five amino acids, is typically achieved through established chemical peptide synthesis protocols. creative-peptides.com The two predominant methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). cir-safety.org
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for producing peptides like the backbone of this compound due to its efficiency and simplified purification steps. cir-safety.orgbachem.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.com
The process begins by attaching the C-terminal amino acid of the desired pentapeptide sequence to a resin. bachem.com Each subsequent amino acid, with its reactive side chains and alpha-amino group temporarily protected (e.g., with Fmoc groups), is then coupled to the growing chain. bachem.comchemicalbook.com A cycle of deprotection of the N-terminus, followed by coupling of the next protected amino acid, is repeated until the full pentapeptide sequence is assembled. bachem.com The use of excess reagents, which can be easily washed away by filtration, helps to drive the reactions to completion. csic.es
Once the pentapeptide sequence is complete, the final step involves cleaving the peptide from the resin support and removing any remaining protecting groups. bachem.com This method's key advantage lies in the ability to perform all reactions in a single vessel, minimizing loss of intermediates and allowing for automation. csic.es
Liquid-Phase Peptide Synthesis (LPPS) Considerations
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative approach for creating the pentapeptide backbone. bachem.com In LPPS, the peptide is synthesized while dissolved in a solution. bachem.com This method involves the coupling of individual amino acids or short peptide fragments in a homogenous reaction mixture. cir-safety.org
A key feature of modern LPPS is the use of soluble tags that facilitate the isolation and purification of the growing peptide after each step, for instance, through precipitation and filtration. bachem.com While historically more challenging for longer peptides due to difficulties in purification, LPPS can be advantageous for shorter peptides and is considered a more scalable and environmentally friendly option due to reduced solvent and reagent usage. bachem.com However, SPPS often remains the preferred method for many applications due to its high level of control and efficiency. bachem.com
Myristoylation as a Key Post-Synthetic Modification
Following the synthesis of the pentapeptide backbone, the crucial step of myristoylation is performed. This involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the peptide. wikipedia.org
Purpose and Mechanism of Myristic Acid Conjugation to the Pentapeptide Backbone
Myristoylation is a form of acylation where a myristoyl group is attached to the N-terminal amino group of the pentapeptide. wikipedia.orgcosmileeurope.eu This modification is achieved by reacting the synthesized pentapeptide with an activated form of myristic acid, such as myristoyl chloride or by using coupling agents. chemicalbook.comnih.gov The reaction forms a stable amide bond between the fatty acid and the peptide. creative-proteomics.com
The primary purpose of myristoylation in the context of research peptides is to increase their lipophilicity. creative-proteomics.com This enhanced hydrophobicity is critical for improving the peptide's ability to interact with and penetrate biological membranes, a key aspect for its intended biological activity. cir-safety.orgpcom.edu The conjugation of fatty acids like myristic acid can also protect the peptide from enzymatic degradation, thereby prolonging its half-life. molecularcloud.org
Impact of Myristoylation on Peptide Interaction with Biological Membranes
The addition of the myristoyl group significantly alters the peptide's interaction with biological membranes. The long hydrocarbon chain of myristic acid acts as a hydrophobic anchor, facilitating the insertion of the peptide into the lipid bilayer of cell membranes. creative-proteomics.comnih.gov This anchoring is often essential for the proper localization and function of many cellular proteins and signaling molecules that are naturally myristoylated. biosyn.com
Research has shown that myristoylation can lead to the aggregation of peptides in solution and affects their binding affinity to membranes. nih.gov The myristoyl chain can either directly insert into the lipid bilayer or stabilize peptide aggregates where the fatty acid chains form a hydrophobic core. nih.gov This enhanced membrane association is a critical factor in the mechanism of action for many biologically active myristoylated peptides. frontiersin.org The combination of the hydrophobic myristate and positively charged amino acid residues can further promote membrane binding through electrostatic interactions with acidic phospholipids (B1166683) in the membrane. nih.gov
Analytical Characterization of Synthesized this compound for Research Purity
To ensure the quality and reliability of research findings, the synthesized this compound must undergo rigorous analytical characterization to confirm its identity and purity. A combination of chromatographic and spectrometric techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of the synthesized lipopeptide. By passing the sample through a column with a stationary phase, different components of the reaction mixture can be separated based on their physicochemical properties, allowing for the quantification of the desired product and any impurities.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized this compound. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or Electrospray Ionization (ESI) provide a precise mass measurement, verifying that the correct pentapeptide sequence has been successfully conjugated with the myristoyl group.
Finally, Amino Acid Analysis can be performed to verify the amino acid composition of the peptide backbone, ensuring it matches the intended sequence.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is an indispensable tool for the purification and purity assessment of synthesized peptides like this compound. This technique separates components of a mixture based on their hydrophobicity. In the context of this compound, the presence of the myristoyl group, a 14-carbon fatty acid, significantly increases its hydrophobicity, making RP-HPLC an effective method for its separation from less hydrophobic precursors and by-products.
The purity of the final peptide product is crucial for accurate research findings. RP-HPLC is employed to detect and quantify any impurities, ensuring that the peptide sample meets the high purity standards required for in-vitro and in-vivo studies, often exceeding 95%.
While specific chromatogram data for this compound is not widely published in public literature, analysis of structurally similar myristoylated peptides, such as Myristoyl Pentapeptide-4, provides valuable insight into the expected analytical outcomes. A typical RP-HPLC analysis of a purified myristoylated pentapeptide would yield a major peak corresponding to the target compound, with minimal other peaks, indicating high purity.
Table 1: Representative RP-HPLC Purity Analysis Data for a Myristoylated Pentapeptide
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV at 220 nm |
| Retention Time | ~15.8 min |
| Purity | >98% |
This data is representative of the analysis of a myristoylated pentapeptide and is based on published data for structurally similar compounds.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity and further assess the purity of synthesized peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of the molecular weight of the peptide. This confirmation is a critical step to verify that the correct amino acid sequence has been synthesized and that the myristoyl group has been successfully conjugated.
For this compound, which is the product of the reaction between myristic acid and Pentapeptide-11 (composed of glutamine, glycine, lysine, and methionine residues), mass spectrometry would be used to confirm the expected molecular weight. creative-peptides.com Any significant deviation from the theoretical mass could indicate incomplete synthesis, the presence of protecting groups, or other modifications.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are often employed. mst.dk These methods couple the separation power of HPLC with the detection specificity of mass spectrometry, providing a comprehensive analysis of the sample. In a research context, detecting the molecular weight of the crude polypeptide product by mass spectrum helps to determine if the synthesized polypeptide is indeed the target molecule. google.com
Table 2: Representative Mass Spectrometry Data for a Myristoylated Pentapeptide
| Parameter | Value |
| Ionization Method | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Theoretical Mass | Varies based on amino acid sequence |
| Observed Mass [M+H]⁺ | Consistent with theoretical mass |
| Purity Assessment | Confirms the presence of the target molecule and the absence of major impurities |
This data is representative of the analysis of a myristoylated pentapeptide and is based on published data for structurally similar compounds.
Molecular and Cellular Mechanisms of Myristoyl Pentapeptide 11 Action
Subcellular Localization and Membrane Interactions
The myristoyl moiety of Myristoyl Pentapeptide-11 plays a crucial role in its interaction with cellular structures. This lipid component facilitates the peptide's association with and penetration of cellular membranes, a critical step for its biological activity. biosyn.com
The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to a peptide is a naturally occurring post-translational modification that targets proteins to intracellular membranes. biosyn.comnih.gov This process, known as N-myristoylation, is catalyzed by the enzyme N-myristoyl transferase and typically promotes membrane binding, which is essential for the proper localization and function of many signaling proteins. biosyn.comwikipedia.org The myristoyl group enhances the lipophilicity of the peptide, allowing it to more readily interact with the lipid bilayer of cell membranes. cir-safety.orgcir-safety.org This increased affinity for the membrane is a key factor in the cellular uptake and subsequent biological effects of myristoylated peptides. nih.gov The retention of the myristoyl group on the peptide may enhance its localization to cell membranes. nih.gov
The cellular uptake of myristoylated peptides has been shown to be a dynamic process influenced by several factors, including temperature and the electrostatic charge of the peptide cargo.
Temperature Dependence: Studies have demonstrated a significant temperature dependence on the cellular uptake of myristoylated peptides. nih.gov For instance, experiments conducted at 37°C versus 4°C showed a profound difference in the uptake of a myristoylated fluorescent peptide in HeLa cells. nih.gov At 37°C, there was an 11-fold increase in fluorescence intensity inside the cells compared to unloaded controls, while at 4°C, the increase was only 3-fold. nih.gov This suggests that the uptake process is an active cellular mechanism, rather than simple passive diffusion, and is significantly slowed at lower temperatures. nih.govacs.org
Liposomes, which are artificial vesicles composed of a lipid bilayer, are often used as a model system to study the interaction of molecules with cell membranes. The lipophilic nature of the myristoyl group suggests that this compound would readily partition into the lipid environment of liposomes. This partitioning behavior is a critical aspect of its ability to be delivered into the skin. nih.gov The structure of Myristoyl Pentapeptide-16, a similar myristoylated peptide, allows for the formation of hydrophilic micelles which can function as a delivery system. thepmfajournal.com This suggests that this compound may also form such structures, enhancing its penetration and delivery. thepmfajournal.com
Modulation of Gene Expression and Protein Synthesis
This compound is recognized for its ability to modulate cellular functions, particularly those related to the maintenance and repair of the skin's extracellular matrix (ECM). creative-peptides.comcosmacon.de It signals cells to initiate repair mechanisms, thereby influencing gene expression and protein synthesis. cosmileeurope.eu
A primary function of this compound is the stimulation of the synthesis of key proteins within the extracellular matrix. creative-peptides.comcosmacon.de The ECM provides structural and biochemical support to surrounding cells. In vitro studies using DNA microarrays have shown that this compound can upregulate the production of fibroblast growth factor, collagen I and III, fibronectin, and elastin (B1584352). echemi.com By promoting the production of these essential proteins, the peptide helps to maintain the integrity and firmness of the skin. cosmacon.de
This compound has been shown to specifically stimulate the production and synthesis of several types of collagen, which are crucial for the skin's structure and elasticity. creative-peptides.com The upregulation of these collagens contributes to the skin's firmness and the reduction of fine lines. creative-peptides.comgoogle.com
Collagen I and III: These are the most abundant types of collagen in the skin and are essential for its tensile strength and elasticity. This compound stimulates the synthesis of both Collagen I and III. creative-peptides.comechemi.com
Collagen IV: This type of collagen is a major component of the basement membrane, which anchors the epidermis to the dermis. This compound also upregulates the production of Collagen IV. creative-peptides.com
Collagen VII: This collagen is critical for forming anchoring fibrils that connect the basement membrane to the underlying dermal matrix, providing stability to the dermal-epidermal junction. ascpskincare.com The stimulation of Collagen VII synthesis by this compound further enhances skin structure. creative-peptides.com
Table 1: Summary of In Vitro Research Findings on this compound
| Parameter Studied | Model System | Key Findings | Reference |
|---|---|---|---|
| Cellular Uptake | HeLa Cells | 11-fold increase in uptake at 37°C compared to controls. | nih.gov |
| Temperature Dependence | HeLa Cells | Uptake is significantly reduced at 4°C compared to 37°C. | nih.gov |
| Charge Effects | BA/F3 Cells | Efficient uptake observed for peptides with positive, negative, or neutral charge. | nih.gov |
| ECM Protein Production | Fibroblasts (in vitro) | Upregulation of collagen I & III, fibronectin, and elastin. | echemi.com |
| Collagen Synthesis | Not Specified | Stimulates production of Collagen Types I, III, IV, and VII. | creative-peptides.com |
Stimulation of Extracellular Matrix (ECM) Protein Production
Promotion of Elastin Production
This compound is reported to stimulate the synthesis of matrix proteins, which includes elastin. echemi.comcosmacon.de Elastin is a critical protein in the extracellular matrix that provides elasticity and resilience to the skin. The stimulation of elastin production by this peptide can contribute to improved skin firmness and elasticity. cosmacon.de Signal peptides, such as this compound, are known to potentially increase the production of elastin, which helps the skin appear more elastic and youthful.
Influence on Hyaluronic Acid, Glycosaminoglycans, and Fibronectin Synthesis
In addition to elastin, this compound has been shown to influence the synthesis of other crucial components of the extracellular matrix.
Hyaluronic Acid and Glycosaminoglycans: Signal peptides as a class are recognized for their ability to promote the synthesis of hyaluronic acid and glycosaminoglycans. nih.gov These molecules are vital for maintaining skin hydration and turgor. Some peptides have been shown to stimulate the synthesis of glycosaminoglycans, which are essential for filling the intercellular space. xn----utbcjbgv0e.com.uanih.gov
Fibronectin: Research indicates that this compound upregulates the production of fibronectin. echemi.com Fibronectin is a key glycoprotein (B1211001) in the extracellular matrix that plays a significant role in cell adhesion and wound healing. zoskinhealth.com.au
Regulation of Cellular Processes and Tissue Homeostasis
This compound is involved in the regulation of several cellular processes that are fundamental to maintaining tissue health and balance.
Impact on Cell Proliferation and Replication
This peptide has been observed to regulate cell proliferation and stimulate cell replication. creative-peptides.com By encouraging cell proliferation, this compound may contribute to the renewal of skin cells and the acceleration of skin recovery processes. zoskinhealth.com.au Some studies suggest that certain pentapeptides can inhibit the proliferation of epidermal keratinocytes, indicating a regulatory role in cell growth. nih.gov
Involvement in Matrix Remodeling Processes
This compound plays a role in the remodeling of the extracellular matrix. creative-peptides.comnlclinic.co.uk This process involves both the synthesis of new matrix components and the breakdown of old or damaged ones. The peptide has been shown to upregulate the production of matrix proteins like collagen and elastin while downregulating matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. echemi.com This dual action helps in maintaining a healthy and youthful skin matrix.
Contribution to Tissue Repair Mechanisms at a Cellular Level
The stimulation of cell proliferation and matrix remodeling by this compound contributes to its role in tissue repair. creative-peptides.comnlclinic.co.uk By promoting the synthesis of essential matrix proteins and encouraging cell renewal, the peptide aids in the repair of damaged skin. creative-peptides.comcosmacon.de This can be particularly beneficial in post-procedure or irritated skin to enhance the natural healing process. zoskinhealth.com.aunlclinic.co.uk
Intracellular Signal Transduction Pathways Activated by this compound
The myristoyl group, a 14-carbon saturated fatty acid, is a key component of this compound. creative-peptides.comwikipedia.org This lipid modification, known as myristoylation, plays a crucial role in signal transduction. wikipedia.orgnih.gov It facilitates the anchoring of proteins to cell membranes and is involved in various signaling pathways. wikipedia.orgnih.gov
While the specific intracellular signal transduction pathways activated by this compound are not extensively detailed in the provided search results, it is known that signal peptides, in general, can activate pathways like the transforming growth factor-beta (TGF-β) pathway to promote fibroblast proliferation and upregulate genes for collagen and elastin synthesis. nih.gov The myristoylation of proteins is known to be involved in regulating protein-protein interactions within these pathways. nih.gov Further research is needed to elucidate the precise signaling cascades initiated by this compound.
Interactive Data Table: Effects of this compound on Skin Components and Processes
| Component/Process | Effect of this compound | References |
| Elastin Production | Promotion | echemi.comcosmacon.de |
| Hyaluronic Acid Synthesis | Potential Promotion | nih.gov |
| Glycosaminoglycan Synthesis | Potential Promotion | nih.govxn----utbcjbgv0e.com.uanih.gov |
| Fibronectin Synthesis | Upregulation | echemi.comzoskinhealth.com.au |
| Cell Proliferation & Replication | Regulation and Stimulation | creative-peptides.comzoskinhealth.com.aunih.gov |
| Matrix Remodeling | Involvement and Regulation | creative-peptides.comechemi.comnlclinic.co.uk |
| Tissue Repair | Contribution and Enhancement | creative-peptides.comcosmacon.dezoskinhealth.com.aunlclinic.co.uk |
Biological Targets and Interacting Systems of Myristoyl Pentapeptide 11
Identification of Putative Cellular Receptors or Binding Partners
Signal peptides function by interacting with specific cellular receptors to initiate intracellular signaling cascades. While the precise receptors for Myristoyl Pentapeptide-11 have not been definitively identified in the provided research, its classification as a signal peptide suggests it likely binds to receptors on the surface of skin cells, such as fibroblasts wikipedia.org. The attachment of myristic acid, a fatty acid, to the peptide chain increases its lipophilicity, which is thought to enhance its penetration through the skin's lipid barrier to reach these cellular targets.
The mechanism of action for similar signal peptides involves binding to cell surface receptors, which then triggers a conformational change in the receptor. This change activates the receptor's intracellular domain, initiating a cascade of signals within the cell nih.gov. It is plausible that this compound follows a similar mechanism, interacting with transmembrane receptors to transmit its signal across the cell membrane.
Downstream Intracellular Signaling Cascades Implicated in Peptide Activity
Upon binding to a putative cell surface receptor, this compound is thought to trigger downstream intracellular signaling cascades that ultimately lead to the modulation of gene expression related to the extracellular matrix (ECM). While direct studies on the specific pathways activated by this compound are limited, the effects of other well-studied signal peptides on skin cells provide insight into the likely mechanisms.
Two of the major signaling pathways involved in the regulation of ECM protein synthesis are the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Pathway: The TGF-β signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and the production of ECM components nih.govmdpi.com. Activation of this pathway in fibroblasts is known to stimulate the synthesis of collagen and other matrix proteins nih.gov. It is hypothesized that signal peptides may mimic the action of natural signaling molecules that activate the TGF-β pathway, leading to an increase in ECM production.
MAPK Cascade: The MAPK signaling cascades are key pathways that respond to various extracellular stimuli to regulate cellular processes like proliferation and differentiation nih.govresearchgate.net. The activation of certain MAPK pathways can lead to the phosphorylation of transcription factors that control the expression of genes encoding for ECM proteins.
The table below summarizes potential signaling pathways that may be influenced by this compound, based on the known mechanisms of signal peptides.
| Signaling Pathway | Potential Role in Peptide Activity |
| Transforming Growth Factor-β (TGF-β) | Stimulation of collagen and other extracellular matrix protein synthesis. |
| Mitogen-Activated Protein Kinase (MAPK) | Regulation of gene expression related to cell proliferation and matrix remodeling. |
Influence on Matrix-Producing Cells (e.g., Fibroblasts, Matrix Cells)
The primary documented effect of this compound is its influence on matrix-producing cells, particularly dermal fibroblasts. These cells are responsible for synthesizing and maintaining the extracellular matrix, which provides structural support to the skin.
Research indicates that this compound stimulates the production and synthesis of several key matrix proteins creative-peptides.com. This includes various types of collagen, which are essential for the skin's strength and elasticity. By promoting the synthesis of these proteins, this compound helps to fortify the skin's structure.
Furthermore, this compound is reported to regulate cell proliferation and matrix remodeling creative-peptides.com. This suggests an active role in the dynamic processes of skin maintenance and repair. The stimulation of cell replication can contribute to the skin's ability to regenerate and maintain its elasticity creative-peptides.com.
The following table details the observed effects of this compound on matrix-producing cells.
| Cellular Process | Observed Effect of this compound |
| Extracellular Matrix Synthesis | Stimulates the production of Collagen I, III, IV, and VII. |
| Cell Proliferation | Regulates and stimulates cell replication. |
| Matrix Remodeling | Influences the structural organization of the extracellular matrix. |
Research Methodologies and Experimental Models for Myristoyl Pentapeptide 11 Studies
In Vitro Cell Culture Systems for Mechanistic Investigations
In vitro cell culture systems are fundamental for dissecting the specific molecular and cellular mechanisms of Myristoyl Pentapeptide-11. These controlled laboratory environments, utilizing isolated cells, provide a platform to observe the direct effects of the peptide on cellular behavior and function. Human dermal fibroblasts are a commonly used cell type in such studies due to their critical role in synthesizing and maintaining the extracellular matrix (ECM), which is composed of proteins like collagen and elastin (B1584352) that provide the skin with its structure and elasticity.
Cytological assays are employed to visually and quantitatively assess the impact of this compound on key cellular activities such as collagen production and cell proliferation.
Cell Proliferation: The proliferation of dermal fibroblasts is crucial for wound healing and skin regeneration. researchgate.netnih.govukm.my Various assays are available to measure the rate of cell division in response to stimuli like this compound. Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
BrdU Assay: This method detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during cell division.
Ki-67 Staining: Ki-67 is a protein that is present in actively dividing cells. Immunostaining for this marker allows for the identification and quantification of proliferating cells within a cell culture.
While these are standard methods to assess cell proliferation, specific data from studies on this compound using these assays is not prominently available in the public scientific literature.
Quantitative bioactivity tests are essential for measuring the specific concentration of molecules produced by cells in response to this compound.
ELISA: This widely used immunoassay can quantify the amount of specific proteins, such as collagen and elastin, secreted by fibroblasts into the cell culture medium. An ELISA for Type I Collagen, for instance, would reveal whether this compound treatment leads to an increase in the production of this crucial structural protein. bmbreports.org
Fluorescence Labeling: This technique involves using fluorescently tagged antibodies that bind to specific proteins of interest within the cells. The fluorescence intensity, which can be measured using techniques like immunofluorescence microscopy or flow cytometry, corresponds to the amount of the target protein. This method can be used to visualize and quantify changes in the expression of extracellular matrix proteins within fibroblasts treated with this compound.
Detailed findings from ELISA or fluorescence labeling studies specifically investigating this compound are not extensively reported in the available scientific literature.
Gene expression analysis provides insights into how this compound may regulate cellular function at the genetic level.
qPCR: This technique is used to measure the expression levels of specific genes. researchgate.net In the context of this compound, researchers would typically investigate its effect on the expression of genes encoding for key skin proteins, such as:
COL1A1 and COL1A2: These genes encode for the alpha-1 and alpha-2 chains of type I collagen, respectively. nih.gov
ELN: This gene encodes for elastin. nih.gov
An increase in the expression of these genes would suggest that this compound promotes the synthesis of collagen and elastin.
Transcriptomics: This high-throughput method, often performed using techniques like RNA sequencing, allows for the analysis of the expression of thousands of genes simultaneously. A transcriptomic study could provide a comprehensive overview of the cellular pathways and biological processes affected by this compound in dermal fibroblasts.
Specific qPCR or transcriptomics data for this compound is not widely available in published research.
Ex Vivo Tissue Models for Studying Peptide Effects (if applicable)
Ex vivo tissue models, which utilize human skin explants cultured in a laboratory setting, offer a more physiologically relevant system for studying the effects of topical ingredients like this compound. reading.ac.uknih.govresearchgate.netresearchgate.net These models maintain the complex three-dimensional structure of the skin, including the epidermis and dermis, and the interactions between different cell types.
In such a model, a formulation containing this compound would be applied topically to the skin explant. After a defined incubation period, the tissue can be analyzed for various endpoints, including:
Changes in the expression and organization of collagen and elastin fibers using histological staining.
Alterations in gene expression in the different skin layers.
While ex vivo models are a valuable tool, specific studies published in peer-reviewed journals detailing the use of this methodology for this compound could not be identified in the conducted search.
Advanced Analytical Techniques for Mechanistic Elucidation
To gain a deeper understanding of the molecular interactions of this compound, advanced analytical techniques can be employed.
Proteomics is the large-scale study of proteins. creative-proteomics.com In the context of this compound, proteomic techniques could be used to identify proteins that directly or indirectly interact with the peptide. nih.govnih.govresearchgate.net This could involve methods such as affinity purification-mass spectrometry, where the peptide is used as "bait" to capture its binding partners from cell lysates. Identifying these interacting proteins can help to elucidate the signaling pathways that are activated by this compound.
The application of proteomic approaches to specifically study the protein interactions of this compound has not been extensively documented in the available scientific literature.
Lipidomic Analysis of Membrane Alterations
Lipidomics is the large-scale study of the structure, function, and alterations of lipids in biological systems. nih.gov In the context of dermatological research, lipidomic analysis is a powerful tool to investigate how substances like this compound may interact with and alter the lipid composition of the skin's cellular membranes. The skin's barrier function is critically dependent on the highly organized lipid matrix in the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids. nih.gov
Methodologies for Lipidomic Analysis:
A typical workflow for the lipidomic analysis of skin treated with a lipopeptide like this compound would involve the following steps:
Sample Collection: Skin samples can be obtained from in vitro 3D skin models, ex vivo human skin explants, or in vivo studies. Non-invasive methods like tape stripping can be used to collect lipids from the stratum corneum. lipotype.com
Lipid Extraction: Lipids are extracted from the collected samples using organic solvents.
Lipid Separation and Detection: The extracted lipids are then analyzed using advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov
Data Analysis: The resulting data is processed to identify and quantify the different lipid species present in the samples.
Potential Research Findings from Lipidomic Analysis:
Based on studies of other acylated peptides and skin lipids, a lipidomic analysis of this compound could potentially reveal:
Alterations in Ceramide Profiles: Changes in the levels of different ceramide species, which are crucial for skin barrier integrity. nih.gov
Modulation of Fatty Acid Composition: Variations in the chain length and saturation of fatty acids, which can affect membrane fluidity.
Influence on Cholesterol Levels: Changes in cholesterol content, which plays a role in maintaining the structural integrity of the skin barrier.
Interactive Data Table: Hypothetical Lipidomic Profile Changes in Skin Fibroblasts Treated with a Myristoylated Peptide
Below is a hypothetical data table illustrating the type of data that could be generated from a lipidomic study. This data is representative of the type of results from lipidomic studies on skin and is not from a specific study on this compound.
| Lipid Class | Sub-Class | Fold Change vs. Control | p-value | Potential Implication |
| Ceramides | Cer(NS) | 1.5 | <0.05 | Improved barrier function |
| Ceramides | Cer(AP) | 1.2 | <0.05 | Enhanced hydration |
| Fatty Acids | C16:0 | 0.8 | >0.05 | No significant change |
| Fatty Acids | C18:1 | 1.3 | <0.05 | Altered membrane fluidity |
| Cholesterol | Free Cholesterol | 1.1 | >0.05 | No significant change |
Considerations for Peptide Stability in Research Formulations
The stability of peptides in cosmetic and research formulations is a critical factor that influences their efficacy and shelf-life. royalsocietypublishing.orgijsra.net Peptides are susceptible to both chemical and physical degradation, which can be influenced by various factors within a formulation. royalsocietypublishing.orgnih.gov For acylated peptides like this compound, the myristoyl group can enhance stability against enzymatic degradation compared to the unmodified peptide. researchgate.net
Factors Affecting Peptide Stability:
Several factors can impact the stability of this compound in a research formulation:
pH: The pH of the formulation can significantly affect the rate of hydrolysis of peptide bonds. encyclopedia.pub
Temperature: Elevated temperatures can accelerate degradation reactions. researchgate.net
Presence of Enzymes: Proteases present in the skin or from microbial contamination can degrade the peptide. researchgate.net
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. nih.gov
Interactions with Other Ingredients: Ingredients within the formulation, such as chelating agents, antioxidants, and preservatives, can either enhance or diminish peptide stability. royalsocietypublishing.org
Analytical Methods for Stability Assessment:
To evaluate the stability of this compound in a formulation, various analytical techniques are employed: ijsra.netijpsjournal.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify the intact peptide from its degradation products. researchgate.net
Mass Spectrometry (MS): MS can be used to identify the structure of degradation products, providing insights into the degradation pathways. nih.govresearchgate.net
Forced Degradation Studies: These studies involve subjecting the formulation to stress conditions (e.g., high temperature, extreme pH, UV light) to accelerate degradation and identify potential stability issues. ijsra.net
Interactive Data Table: Illustrative Stability Profile of an Acylated Peptide in a Cream Formulation
The following table provides an example of stability data that could be generated for a lipopeptide in a cosmetic cream formulation under accelerated stability testing conditions. This data is for illustrative purposes and does not represent actual data for this compound.
| Time Point | Temperature | Relative Humidity | Peptide Assay (%) | Appearance | pH |
| Initial | 25°C | 60% | 100.0 | White, smooth cream | 6.0 |
| 1 Month | 40°C | 75% | 98.5 | No change | 5.9 |
| 2 Months | 40°C | 75% | 96.2 | No change | 5.8 |
| 3 Months | 40°C | 75% | 94.1 | Slight yellowing | 5.7 |
Advanced Research Directions and Theoretical Applications of Myristoyl Pentapeptide 11
Structure-Activity Relationship (SAR) Investigations for Enhanced Functionality
The biological activity of Myristoyl Pentapeptide-11 is intrinsically linked to its chemical structure, comprising a lipid component and a peptide sequence. A systematic investigation into its structure-activity relationship (SAR) could unlock derivatives with enhanced or novel functionalities.
Key areas for SAR investigation would include:
Alteration of the Acyl Chain: The myristoyl group, a C14 saturated fatty acid, is crucial for skin penetration. Future research could explore how variations in the length, saturation, and branching of this lipid tail affect the molecule's bioavailability, cellular uptake, and ultimately, its biological efficacy. For instance, comparing the activity of analogues with different fatty acid chain lengths could reveal an optimal lipophilicity for specific biological targets. nih.govresearchgate.net
Modification of the Peptide Backbone: The specific sequence of amino acids in the pentapeptide component dictates its interaction with cellular receptors and downstream signaling. Substituting individual amino acids, altering the sequence, or introducing non-natural amino acids could lead to peptides with increased potency, stability against enzymatic degradation, or even entirely new biological activities. researchgate.netnih.gov
Cyclization of the Peptide: Linear peptides are often susceptible to degradation by proteases. Cyclizing the pentapeptide portion of this compound could enhance its stability and conformational rigidity, potentially leading to a more defined and potent interaction with its biological targets.
| Structural Modification | Rationale | Potential Outcome |
|---|---|---|
| Varying acyl chain length (e.g., C12, C16, C18) | Optimize lipophilicity for enhanced skin penetration and target interaction. | Improved bioavailability and efficacy. |
| Amino acid substitution in the peptide sequence | Identify key residues for receptor binding and signaling. | Increased potency or altered biological activity. |
| Peptide cyclization | Increase stability against enzymatic degradation and constrain conformation. | Enhanced biological half-life and target specificity. |
Exploration of Novel Biological Roles and Inter-Signaling Pathway Crosstalk
Currently, the primary recognized function of this compound is the stimulation of collagen synthesis. creative-peptides.com However, as a signaling molecule, it is plausible that it participates in a broader range of cellular processes and interacts with other signaling pathways.
Future research could delve into:
Wound Healing and Tissue Regeneration: Beyond its anti-aging applications, the collagen-stimulating properties of this compound suggest a potential role in accelerating wound healing and tissue regeneration. nih.govbiotechpeptides.com Investigations could focus on its effects on fibroblast migration, proliferation, and the expression of other extracellular matrix components involved in tissue repair.
Anti-inflammatory Effects: Some signal peptides have been shown to possess anti-inflammatory properties. mdpi.com It would be valuable to explore whether this compound can modulate inflammatory pathways in the skin, for example, by inhibiting the production of pro-inflammatory cytokines.
Crosstalk with Growth Factor Signaling: The cellular response to this compound may be interconnected with growth factor signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a key regulator of collagen synthesis. encyclopedia.pub Elucidating this crosstalk could provide a more comprehensive understanding of its mechanism of action and identify potential synergistic combinations with other bioactive molecules.
Development of this compound as a Research Tool or Biochemical Probe
The specific biological interactions of this compound make it a candidate for development into a research tool or biochemical probe to study cellular processes.
Potential applications in this area include:
Fluorescently Labeled Analogues: By attaching a fluorescent tag to this compound, researchers could visualize its localization within cells and tissues. nih.gov This would provide insights into its cellular uptake, trafficking, and sites of action.
Affinity-Based Probes: Immobilizing this compound on a solid support could be used for affinity chromatography to isolate and identify its cellular binding partners, such as membrane receptors.
Photoaffinity Labeling: Incorporating a photoreactive group into the structure of this compound would allow for the covalent cross-linking of the peptide to its interacting proteins upon photoactivation. This technique is a powerful tool for identifying specific receptor-ligand interactions. nih.gov
| Probe Type | Methodology | Research Goal |
|---|---|---|
| Fluorescently Labeled this compound | Confocal microscopy, flow cytometry | Visualize cellular uptake, localization, and trafficking. |
| Immobilized this compound | Affinity chromatography followed by mass spectrometry | Isolate and identify cellular receptors and binding partners. |
| Photoaffinity Labeled this compound | Photo-crosslinking and subsequent protein analysis | Covalently label and identify specific interacting proteins. |
Methodological Challenges and Future Innovations in Lipopeptide Research
The study of lipopeptides like this compound presents unique methodological challenges that require innovative solutions.
Key challenges and future directions include:
Synthesis and Purification: The amphiphilic nature of lipopeptides can lead to aggregation, making their synthesis and purification complex. researchgate.net The development of novel solid-phase and liquid-phase synthesis strategies, as well as advanced purification techniques like high-performance countercurrent chromatography, will be crucial for obtaining high-purity material for research.
Analytical Characterization: The accurate characterization of lipopeptides requires a combination of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Future innovations in these techniques will enable a more detailed structural elucidation of this compound and its analogues.
Delivery Systems: While the myristoyl group enhances skin penetration, the development of advanced delivery systems, such as nanoparticles and liposomes, could further improve the bioavailability and targeted delivery of this compound to specific skin layers or cell types. nih.gov
Comparative Mechanistic Studies with other Signal Peptides or Lipo-oligopeptides
To better understand the unique properties of this compound, it is essential to conduct comparative studies with other well-characterized signal peptides and lipo-oligopeptides.
Areas for comparative analysis include:
Receptor Specificity: Comparing the binding profiles of this compound and other signal peptides, such as Palmitoyl Pentapeptide-4 (Matrixyl), to a panel of potential receptors could reveal differences in their receptor specificity and downstream signaling. biotechpeptides.com
Gene Expression Profiling: Utilizing transcriptomics to compare the changes in gene expression induced by this compound with those of other lipopeptides can provide a global view of their respective biological activities and identify unique or overlapping mechanisms of action. nih.gov
In Silico Modeling: Computational modeling and molecular docking studies can be used to compare the predicted interactions of different lipopeptides with their putative receptors, providing insights into the structural basis for their biological activities. mdpi.com
By exploring these advanced research directions, the scientific community can move beyond the current understanding of this compound as a cosmetic ingredient and unlock its full potential as a versatile molecule with applications in regenerative medicine, dermatology, and as a tool for fundamental cell biology research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
